1-Stearoyl-2-palmitoyl-sn-glycerol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

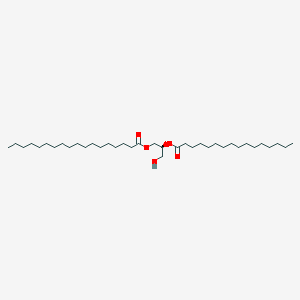

DG(18:0/16:0/0:0), also known as DAG(18:0/16:0) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(18:0/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0); which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and myristoleoyl-CoA can be converted into TG(18:0/16:0/14:1(9Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and palmitoleyl-CoA can be converted into TG(18:0/16:0/16:1(9Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(18:0/16:0/0:0) and stearoyl-CoA can be converted into TG(18:0/16:0/18:0); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:0/16:0/0:0) is involved in phosphatidylcholine biosynthesis PC(18:0/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/16:0) pathway. DG(18:0/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/16:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/16:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/16:0/18:0) pathway.

DG(18:0/16:0/0:0) is a diglyceride.

科学研究应用

Introduction to 1-Stearoyl-2-palmitoyl-sn-glycerol

This compound is a diacylglycerol that features stearic acid at the sn-1 position and palmitic acid at the sn-2 position. This compound is part of a broader class of lipids known as glycerolipids, which play crucial roles in various biological processes, including cell signaling, energy storage, and membrane structure. Understanding its applications can provide insights into its potential therapeutic and industrial uses.

Cell Signaling and Hormonal Activity

This compound has been investigated for its role in cell signaling pathways. Research indicates that certain diacylglycerols can act as second messengers in various signaling cascades, influencing cellular responses to hormones and growth factors. For instance, studies have shown that diacylglycerols can activate protein kinase C (PKC), which is involved in numerous cellular processes such as proliferation and differentiation .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to exert protective effects against neuronal apoptosis and inflammation, suggesting potential applications in treating neurodegenerative diseases . The ability of this compound to modulate lipid metabolism in neuronal cells could lead to novel therapeutic strategies for conditions like Alzheimer's disease.

Role in Lipid Metabolism

This compound is also significant in lipid metabolism research. Diacylglycerols, including this compound, are involved in the synthesis of triacylglycerols and phospholipids, essential components of cellular membranes. Their metabolic pathways are crucial for understanding energy balance and obesity-related disorders. Studies have indicated that manipulating the levels of specific diacylglycerols can influence metabolic outcomes in animal models .

Potential in Drug Delivery Systems

The unique properties of glycerolipids make them suitable candidates for drug delivery systems. The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research is ongoing to explore its efficacy as a carrier for targeted drug delivery .

Comparative Analysis of Diacylglycerols

| Property | This compound | Other Diacylglycerols |

|---|---|---|

| Fatty Acids | Stearic acid (C18:0), Palmitic acid (C16:0) | Varies (e.g., Oleic, Linoleic) |

| Biological Activity | Neuroprotective, Cell signaling | Varies (e.g., Anti-inflammatory) |

| Applications | Drug delivery, Metabolic regulation | Varies (e.g., Food industry) |

| Synthesis Complexity | Moderate | Varies (Some more complex) |

Case Study 1: Neuroprotection in Alzheimer’s Models

A study conducted on animal models of Alzheimer’s disease demonstrated that supplementation with this compound resulted in reduced neuronal cell death and improved cognitive function. The mechanism was attributed to its ability to modulate inflammatory pathways and enhance synaptic plasticity .

Case Study 2: Lipid Metabolism Regulation

In a clinical trial involving obese patients, the administration of dietary fats rich in specific diacylglycerols led to significant improvements in insulin sensitivity and lipid profiles. Researchers noted that this compound played a pivotal role in these metabolic benefits by influencing adipocyte function and fatty acid oxidation rates .

属性

分子式 |

C37H72O5 |

|---|---|

分子量 |

597 g/mol |

IUPAC 名称 |

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |

InChI 键 |

VYQDALBEQRZDPL-DHUJRADRSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。